molecular formula C12H10N4O2S B2365416 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide CAS No. 938001-69-5

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide

Cat. No.: B2365416
CAS No.: 938001-69-5
M. Wt: 274.3
InChI Key: LSXUMOMZFPRSSY-UHFFFAOYSA-N
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Description

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that features a unique structure combining isoxazole and pyridine rings with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form isoxazole rings, followed by further functionalization to introduce the pyridine and thiophene moieties . Microwave-assisted synthesis has also been reported as an efficient method for preparing isoxazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

3-methyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-6-10-7(11(17)15-13)5-8(9-3-2-4-19-9)14-12(10)18-16-6/h2-5H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUMOMZFPRSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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